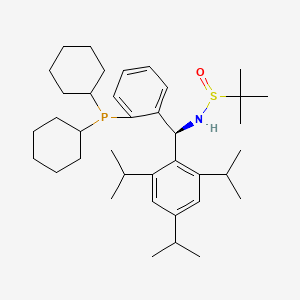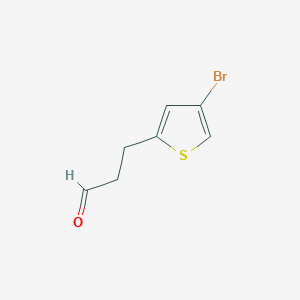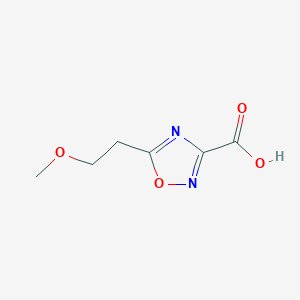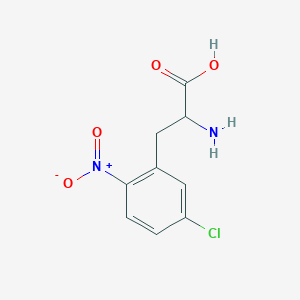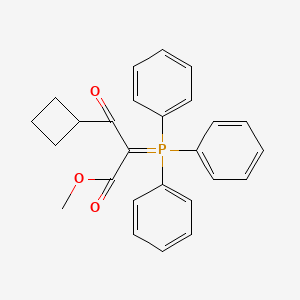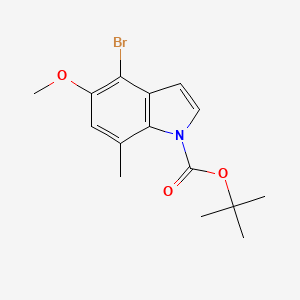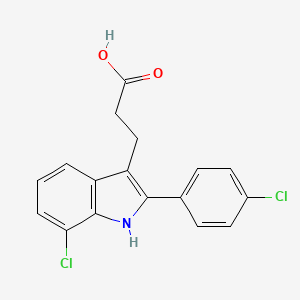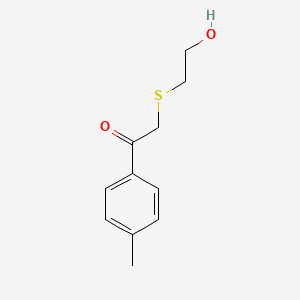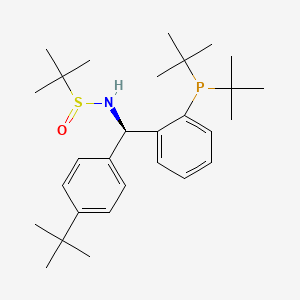![molecular formula C24H19N B13643910 2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)
2-[2-(2-phenylphenyl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-phenylphenyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline group attached to a phenyl group, which is further connected to another phenyl group, forming a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method is the palladium-catalyzed amination of halogenated arenes with aniline derivatives. This process requires the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[2-(2-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
科学的研究の応用
2-[2-(2-phenylphenyl)phenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[2-(2-phenylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Aniline: The simplest aromatic amine, consisting of a phenyl group attached to an amino group.
Diphenylamine: Contains two phenyl groups attached to an amino group.
Triphenylamine: Contains three phenyl groups attached to an amino group.
Uniqueness
2-[2-(2-phenylphenyl)phenyl]aniline is unique due to its complex structure, which imparts distinct chemical properties and reactivity. Its multi-phenyl arrangement provides a larger surface area for interactions, making it suitable for applications requiring specific molecular recognition and binding .
特性
分子式 |
C24H19N |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
2-[2-(2-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C24H19N/c25-24-17-9-8-16-23(24)22-15-7-6-14-21(22)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17H,25H2 |
InChIキー |
VIKQYNAUXZAYKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
